6-fluoro-1-[2-oxo-2-(2-phenyl-4-morpholinyl)ethyl]-1H-indole
Overview
Description
6-fluoro-1-[2-oxo-2-(2-phenyl-4-morpholinyl)ethyl]-1H-indole is a useful research compound. Its molecular formula is C20H19FN2O2 and its molecular weight is 338.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 338.14305602 g/mol and the complexity rating of the compound is 469. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Molecular Imaging and Cancer Diagnosis
Fluorophores, including specific indole derivatives, are pivotal in molecular imaging, particularly for in vivo cancer diagnosis. Optical imaging with fluorophores facilitates real-time detection of cancer using relatively inexpensive and portable equipment. Despite their utility, the safety and toxicity of fluorophores must be thoroughly investigated before clinical application. Certain FDA-approved compounds, such as indocyanine green and fluorescein, have shown considerable promise due to their relatively low toxicity at doses used for molecular imaging probes (Alford et al., 2009).
Antioxidant Activity
The exploration of antioxidant activities in various compounds, including indole derivatives, is significant for applications ranging from food engineering to pharmaceuticals. Analytical methods for determining antioxidant activity, such as ORAC, HORAC, and FRAP assays, are crucial for understanding the potential health benefits and mechanisms of antioxidants. These assays, based on chemical reactions and spectrophotometry, have been applied successfully in analyzing the antioxidant capacity of complex samples, highlighting the importance of indole structures in this research area (Munteanu & Apetrei, 2021).
Chemical Synthesis and Biological Properties
Indole synthesis remains a topic of significant interest due to the wide range of biological activities associated with indole alkaloids. New methods for indole synthesis, including strategies for the preparation of complex indole derivatives, have been developed to access bioactive compounds with potential therapeutic applications. These methodologies are crucial for synthesizing compounds with antidepressant, anti-inflammatory, or antitumor activities, showcasing the versatility of the indole core structure (Taber & Tirunahari, 2011).
Fluorescence-guided Surgery
The application of fluorescent chemosensors, including indole-based compounds, in medical diagnostics and surgery has garnered attention. These chemosensors exhibit high selectivity and sensitivity for various analytes, enabling their use in fluorescence-guided surgery (FGS) to improve the precision of tumor resection and the identification of cancerous tissues. The development of DFP-based chemosensors illustrates the expanding research field focused on enhancing surgical outcomes through molecular imaging (Roy, 2021).
Properties
IUPAC Name |
2-(6-fluoroindol-1-yl)-1-(2-phenylmorpholin-4-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O2/c21-17-7-6-15-8-9-22(18(15)12-17)14-20(24)23-10-11-25-19(13-23)16-4-2-1-3-5-16/h1-9,12,19H,10-11,13-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIVNCFAEANSTSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CN2C=CC3=C2C=C(C=C3)F)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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